molecular formula C9H7NO3S B8729426 3-Isothiocyanato-4-methoxybenzoic acid CAS No. 114380-04-0

3-Isothiocyanato-4-methoxybenzoic acid

Cat. No.: B8729426
CAS No.: 114380-04-0
M. Wt: 209.22 g/mol
InChI Key: FDXYXFKOGQCAFR-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-methoxybenzoic acid is a synthetic organic compound that integrates an isothiocyanate functional group (-N=C=S) with a methoxy-substituted benzoic acid scaffold. This structure makes it a candidate for use as a key intermediate in synthetic organic chemistry, particularly for developing more complex molecules via reactions with nucleophiles such as amines and alcohols. In research settings, compounds of this class are of significant interest for designing potential enzyme inhibitors. The isothiocyanate group can react covalently with thiol and amino groups in biological systems, which may be exploited to investigate enzyme function or develop bioactive probes. The 4-methoxybenzoic acid moiety, related to well-known structures like 4-methoxybenzoic acid , can contribute to the molecule's overall pharmacokinetic properties. Researchers may explore its utility in areas such as medicinal chemistry and chemical biology, inspired by the known antimicrobial and anti-proliferative activities of other isothiocyanates . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, referencing its material safety data sheet (MSDS).

Properties

CAS No.

114380-04-0

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-isothiocyanato-4-methoxybenzoic acid

InChI

InChI=1S/C9H7NO3S/c1-13-8-3-2-6(9(11)12)4-7(8)10-5-14/h2-4H,1H3,(H,11,12)

InChI Key

FDXYXFKOGQCAFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Isothiocyanato-4-methoxybenzoic Acid with Analogues

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
This compound 3-NCS, 4-OCH₃, COOH C₉H₇NO₃S Hypothetical: Electrophilic reactivity, potential covalent inhibition -
3-Methoxy-4-methylbenzoic acid 3-OCH₃, 4-CH₃, COOH C₉H₁₀O₃ Structural similarity score: 0.98
3-Chloro-4-methoxybenzoic acid 3-Cl, 4-OCH₃, COOH C₈H₇ClO₃ Increased lipophilicity; similarity score: 0.89
4-Methoxy-3-sulfamoylbenzoic acid 4-OCH₃, 3-SO₂NH₂, COOH C₈H₉NO₅S Sulfonamide group enhances hydrogen bonding; potential enzyme inhibition
3,5-Dihydroxy-4-methoxybenzoic acid 3,5-OH, 4-OCH₃, COOH C₈H₈O₅ Potent COMT inhibitor (IC₅₀ ~10⁻⁶ M)

Key Observations:

  • Isothiocyanate vs. Chloro/Sulfamoyl Groups: The isothiocyanate group in the target compound is more electrophilic than chloro or sulfamoyl groups, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols in enzymes). This contrasts with the hydrogen-bonding capacity of sulfamoyl groups or the steric/electronic effects of chloro substituents.
  • Methoxy Positioning: The 4-methoxy group is conserved in all analogs, suggesting its role in modulating electron density and steric hindrance.

Enzyme Inhibition

  • 3,5-Dihydroxy-4-methoxybenzoic acid () inhibits catechol-O-methyltransferase (COMT) noncompetitively, achieving ~100% inhibition in mouse liver at 500 mg/kg . The dihydroxy groups are critical for binding.
  • Hypothetical Activity of this compound: The isothiocyanate group may confer covalent inhibition, differing from the reversible inhibition seen in dihydroxy analogs.

Reactivity and Stability

  • 3-Chloro-4-methoxybenzoic acid () exhibits greater hydrolytic stability compared to isothiocyanate derivatives, which are prone to nucleophilic attack.
  • 4-Methoxy-3-sulfamoylbenzoic acid () likely has improved aqueous solubility due to the sulfamoyl group, whereas the target compound’s carboxylic acid group enhances solubility in basic conditions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) logP (Predicted)
3-Methoxy-4-methylbenzoic acid Not reported Moderate in DMSO 1.8
3-Chloro-4-methoxybenzoic acid ~150–160 Low in water 2.2
This compound Hypothetical: ~100–120 High in polar aprotic solvents 1.5

Notes:

  • The isothiocyanate group increases polarity but reduces thermal stability compared to chloro or methyl substituents.
  • Carboxylic acid groups enhance solubility in basic buffers, critical for pharmaceutical formulations.

Preparation Methods

Synthesis via Thiocarbonyl Transfer Reagents

Thiocarbonyl transfer reagents, such as chlorothionoformate (ClCSOR), enable direct conversion of primary amines to isothiocyanates. Sun and Chen (2013) demonstrated this approach using chlorothionoformate under mild conditions (CH₂Cl₂, room temperature) . For 3-Isothiocyanato-4-methoxybenzoic acid, the synthesis begins with 3-amino-4-methoxybenzoic acid (1), which reacts with chlorothionoformate in the presence of a base (e.g., NaOH) to yield the target compound (Figure 1).

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Base: NaOH (1.2 equiv)

  • Yield: 78–85%

This method avoids thiourea byproducts common in thiophosgene-based routes but requires anhydrous conditions to prevent hydrolysis of the thiocarbonyl intermediate .

Desulfurization of Dithiocarbamate Salts

An alternative route involves the formation and subsequent desulfurization of dithiocarbamate salts. Srivastava et al. reported a one-pot synthesis where 3-amino-4-methoxybenzoic acid reacts with carbon disulfide (CS₂) and iodine in methanol . The amine forms a dithiocarbamate salt (2), which undergoes oxidative desulfurization to generate the isothiocyanate (3) (Table 1).

Table 1: Desulfurization Protocols for this compound

Desulfurylating ReagentSolventTemperatureYield (%)
I₂Methanol60°C82
H₂O₂Water/THF80°C75
Pb(NO₃)₂Ethanol70°C68

Data adapted from ChemRxiv (2023)

Iodine emerges as the most efficient desulfurylating agent, offering yields up to 82% with minimal byproducts . However, stoichiometric iodine usage raises concerns about cost and waste management.

High-Pressure Nucleophilic Substitution for Methoxy Group Installation

The methoxy group at position 4 is typically introduced via nucleophilic aromatic substitution. A Chinese patent (CN104151157A) details a high-pressure method using sodium methoxide (NaOMe) and 3-chloro-4-nitrobenzoic acid (4) in methanol . Under elevated temperatures (80–150°C) and pressure (0.18–1.4 MPa), chloride displacement by methoxide yields 4-methoxy-3-nitrobenzoic acid (5), which is subsequently reduced to 3-amino-4-methoxybenzoic acid (1) (Figure 2).

Key Advantages:

  • One-pot process minimizes intermediate isolation.

  • Yields exceed 95% after acidification .

This method’s scalability makes it suitable for industrial production, though the high-pressure equipment required increases capital costs .

Catalytic Methods Using Transition Metals

Transition-metal catalysts, particularly copper(I) iodide (CuI), enhance the efficiency of isothiocyanation. Xiao et al. employed CuI with the Langlois reagent (CF₃SO₂Na) to generate thiocarbonyl fluoride (F₂C=S) in situ, which reacts with 3-amino-4-methoxybenzoic acid to form the isothiocyanate . The reaction proceeds via a radical mechanism, enabling mild conditions (50°C, atmospheric pressure) and achieving 89% yield.

Mechanistic Insight:

  • CuI activates the Langlois reagent, releasing CF₂ radicals.

  • Radical recombination with sulfur forms F₂C=S.

  • Nucleophilic attack by the amine yields the isothiocyanate .

This method is notable for avoiding toxic reagents like thiophosgene, though it requires rigorous exclusion of moisture.

Q & A

Q. Critical Conditions :

  • Moisture control : The isothiocyanate group is hydrolytically unstable; reactions must be conducted under inert atmospheres (N₂/Ar) .
  • Temperature : Maintain 0–5°C during thiophosgene addition to minimize decomposition.

Q. Table 1: Synthetic Method Comparison

MethodReagentsYield (%)Key Challenges
Thiophosgene routeCSCl₂, Et₃N60–75Toxicity, moisture sensitivity
Carbon disulfide routeCS₂, H₂O₂, HCl45–55Longer reaction time

How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Basic Research Question
A multi-technique approach is essential:

  • ¹H/¹³C NMR :
    • Methoxy group : Singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C) .
    • Isothiocyanate : Characteristic absence of -NH₂ signals and C=S resonance at δ ~130–135 ppm (¹³C) .
  • FTIR : Strong -NCS stretch at ~2050–2100 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak [M-H]⁻ at m/z 224 (calculated for C₉H₇NO₃S) .

Validation : Compare with PubChem or NIST spectral databases for analogous structures .

What are the stability considerations for storing this compound, and how can degradation be mitigated?

Basic Research Question

  • Storage :
    • Temperature : -20°C in airtight, amber vials to prevent photodegradation .
    • Desiccants : Use silica gel or molecular sieves to avoid hydrolysis .
  • Incompatibilities : Avoid strong acids/bases, alcohols, and oxidizing agents, which trigger decomposition .

Q. Monitoring Stability :

  • Regular HPLC analysis to detect hydrolysis products (e.g., 4-methoxy-3-aminobenzoic acid) .

How can reaction yields be optimized for introducing the isothiocyanate group in sterically hindered benzoic acid derivatives?

Advanced Research Question
Strategies :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiophosgene reactivity in biphasic systems .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity, particularly for low-solubility intermediates .
  • Solvent selection : Anhydrous dichloromethane or THF improves reagent solubility while minimizing side reactions .

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst concentration5–10 mol%+15–20%
Microwave power100–150 W+25% (vs. conventional)

What methodologies are recommended for assessing the biological activity of this compound in antimicrobial assays?

Advanced Research Question

  • Broth microdilution assay :
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • IC₅₀ determination : Use concentrations ranging from 1–100 µg/mL in Mueller-Hinton broth .
  • Cytotoxicity screening : Pair with mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Q. Data Interpretation :

  • Compare with positive controls (e.g., ampicillin) and validate statistical significance via ANOVA .

How should researchers resolve contradictions in reported reactivity data for isothiocyanate-containing benzoic acids?

Advanced Research Question
Case Example : Discrepancies in hydrolysis rates under varying pH conditions.

  • Systematic Re-evaluation :
    • Reproduce experiments using standardized buffers (pH 4–10) and monitor via HPLC .
    • Characterize intermediates (e.g., thiourea derivatives) via LC-MS to identify side pathways .
  • Computational Modeling : Use DFT calculations to predict reactive sites and validate with experimental kinetics .

Key Insight : Environmental factors (e.g., trace metals, dissolved O₂) often explain variability; controlled studies are critical .

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